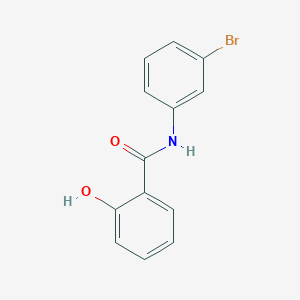

N-(3-bromophenyl)-2-hydroxybenzamide

Description

N-(3-bromophenyl)-2-hydroxybenzamide is a salicylanilide derivative characterized by a salicylic acid backbone (2-hydroxybenzoic acid) linked via an amide bond to a 3-bromophenyl group. This compound belongs to a class of bioactive molecules with diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antiparasitic activities, as observed in structurally related analogs .

Properties

Molecular Formula |

C13H10BrNO2 |

|---|---|

Molecular Weight |

292.13 g/mol |

IUPAC Name |

N-(3-bromophenyl)-2-hydroxybenzamide |

InChI |

InChI=1S/C13H10BrNO2/c14-9-4-3-5-10(8-9)15-13(17)11-6-1-2-7-12(11)16/h1-8,16H,(H,15,17) |

InChI Key |

UPKONWBISAFFKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Salicylanilide derivatives exhibit structure-dependent bioactivities. Below, N-(3-bromophenyl)-2-hydroxybenzamide is compared to analogs with varying substituents on the phenyl ring or salicylic acid moiety (Table 1).

Table 1: Comparative Analysis of Salicylanilide Derivatives

Key Observations:

Anti-inflammatory Activity: The 3-chloro-4-fluoro analog (HS-Ck) exhibits superior TNF-α-induced NO production inhibition, attributed to electron-withdrawing substituents enhancing electrophilic interactions . The bromo substituent in the target compound may offer similar electronic effects but requires empirical validation.

Antimicrobial Potency: Nitro (NO₂) and trifluoromethyl (CF₃) groups significantly enhance activity against sulfate-reducing bacteria (e.g., 5-chloro-N-(4-nitrophenyl)-2-hydroxybenzamide reduces biomass by 82–90%) . Bromine’s bulkier size may alter membrane permeability compared to smaller halogens.

Antiprotozoal Efficacy :

- Ethyl-substituted benzamides (e.g., 1r) demonstrate broad-spectrum antiprotozoal activity, suggesting lipophilic groups improve pharmacokinetic properties . Bromine’s hydrophobicity could similarly enhance bioavailability.

Synthesis and Structural Flexibility :

- Chloro-substituted analogs are synthesized with high yields (65–97%) via microwave-assisted methods, indicating scalability . Brominated derivatives achieve comparable yields (71–82%), though reaction conditions may require optimization for sterically hindered substrates .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Halogens (Br, Cl, F) and nitro groups enhance bioactivity by increasing electrophilicity and binding affinity to target proteins .

- Substituent Position: Para-substituted analogs (e.g., 4-NO₂, 4-CF₃) often show higher potency than ortho- or meta-substituted derivatives due to improved steric alignment .

- Hydroxyl Group : The 2-hydroxy group on the salicyl moiety is critical for hydrogen bonding and metal chelation, a feature conserved across active analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.